![molecular formula C48H58S4 B12549389 5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene CAS No. 865590-75-6](/img/structure/B12549389.png)
5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The structure of this compound includes two bithiophene units connected by a phenyl ring, with decylthiophene substituents enhancing its solubility and processability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene typically involves a multi-step process. One common method is the Stille coupling reaction, which involves the coupling of stannylated thiophene derivatives with halogenated aromatic compounds under palladium catalysis. The reaction conditions often include the use of anhydrous solvents, inert atmosphere, and elevated temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like bromine, iodine, and various electrophiles can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic electronics.
Biology: The compound’s unique electronic properties make it useful in the development of biosensors and bioelectronic devices.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging devices.
Wirkmechanismus
The mechanism of action of 5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene involves its ability to facilitate charge transport and electron mobility. The compound’s conjugated system allows for efficient π-π stacking interactions, which enhance its electronic properties. Molecular targets include various electronic devices where it acts as a semiconductor material, facilitating charge transfer and improving device performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b’]dithiophene
- 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene
- Diketopyrrolopyrrole or benzodithiophene-arylamine derivatives
Uniqueness
5,5’-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2’-bithiophene stands out due to its enhanced solubility and processability, attributed to the decylthiophene substituents. This makes it more suitable for solution-based processing techniques, which are advantageous in the fabrication of organic electronic devices .
Eigenschaften
CAS-Nummer |
865590-75-6 |
|---|---|
Molekularformel |
C48H58S4 |
Molekulargewicht |
763.2 g/mol |
IUPAC-Name |
2-decyl-5-[4-[5-[5-[4-(5-decylthiophen-2-yl)phenyl]thiophen-2-yl]thiophen-2-yl]phenyl]thiophene |
InChI |
InChI=1S/C48H58S4/c1-3-5-7-9-11-13-15-17-19-41-29-31-43(49-41)37-21-25-39(26-22-37)45-33-35-47(51-45)48-36-34-46(52-48)40-27-23-38(24-28-40)44-32-30-42(50-44)20-18-16-14-12-10-8-6-4-2/h21-36H,3-20H2,1-2H3 |
InChI-Schlüssel |
HYBADZUXDHTYSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(C=C5)C6=CC=C(S6)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



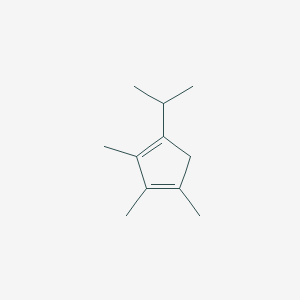

![2,6-Bis[[2-(methylamino)phenyl]diazenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12549321.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(5-hydroxy-2-nitrobenzoic acid)](/img/structure/B12549323.png)
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
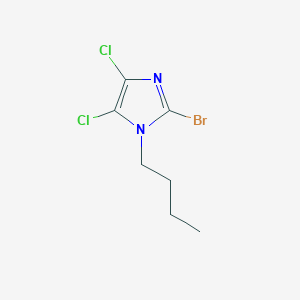
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
methoxysilane](/img/structure/B12549350.png)
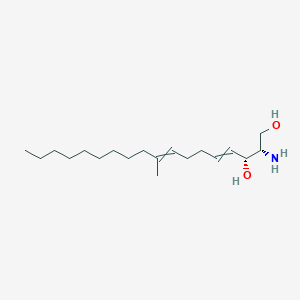
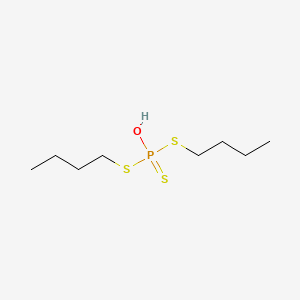

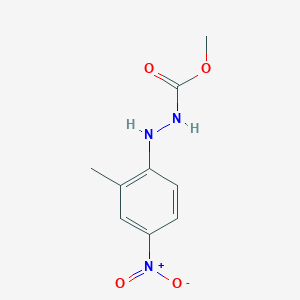
![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
